2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline
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Overview
Description
2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. The starting materials often include 2-fluoroaniline, 2-methoxybenzaldehyde, and piperazine. The synthesis may involve:
Condensation Reactions: Combining 2-fluoroaniline with 2-methoxybenzaldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazoline core.
Substitution: Piperazine is introduced to the quinazoline core through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent for treating diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline
- 2-(2-Fluorophenyl)-4-[4-(2-nitrophenyl)piperazin-1-yl]quinazoline
- 2-(2-Fluorophenyl)-4-[4-(2-hydroxyphenyl)piperazin-1-yl]quinazoline
Uniqueness
2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic effects.
Properties
Molecular Formula |
C25H23FN4O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C25H23FN4O/c1-31-23-13-7-6-12-22(23)29-14-16-30(17-15-29)25-19-9-3-5-11-21(19)27-24(28-25)18-8-2-4-10-20(18)26/h2-13H,14-17H2,1H3 |
InChI Key |
IDIUDQDPICGDAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5F |
Origin of Product |
United States |
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